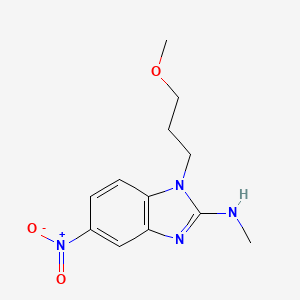![molecular formula C17H11ClN2O2 B14192891 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-44-0](/img/structure/B14192891.png)
4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is a complex organic compound that features a benzaldehyde group attached to a pyridine ring, which is further substituted with a chloropyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves a multi-step process:
Formation of the Chloropyridinyl Intermediate: The initial step involves the chlorination of pyridine to form 5-chloropyridine.
Coupling Reaction: The chloropyridinyl intermediate is then coupled with another pyridine derivative through a nucleophilic substitution reaction, forming the 5-[(5-chloropyridin-3-yl)oxy]pyridine intermediate.
Aldehyde Introduction: Finally, the benzaldehyde group is introduced through a formylation reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzoic acid.
Reduction: 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study the interaction with biological macromolecules.
Industrial Chemistry: The compound is used in the synthesis of advanced intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may interact with signaling pathways or metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
4-{5-[(5-Bromopyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde: Similar structure but with a bromine atom instead of chlorine.
4-{5-[(5-Methylpyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness:
- The presence of the chloropyridinyl group in 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, providing a unique profile for various applications.
Propiedades
Número CAS |
918138-44-0 |
|---|---|
Fórmula molecular |
C17H11ClN2O2 |
Peso molecular |
310.7 g/mol |
Nombre IUPAC |
4-[5-(5-chloropyridin-3-yl)oxypyridin-3-yl]benzaldehyde |
InChI |
InChI=1S/C17H11ClN2O2/c18-15-6-17(10-20-8-15)22-16-5-14(7-19-9-16)13-3-1-12(11-21)2-4-13/h1-11H |
Clave InChI |
ATQNXWZAOAMZIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)OC3=CC(=CN=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
![3-[4-(Naphthalen-1-yl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14192828.png)

![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]tellanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14192842.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-yloxy)-, methyl ester](/img/structure/B14192853.png)
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)

![6-(Phenoxymethyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14192870.png)



